molecular formula C20H16Cl2N6O2 B3402764 1-(2,5-Dichlorophenyl)-3-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]urea CAS No. 1060235-03-1

1-(2,5-Dichlorophenyl)-3-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]urea

Katalognummer: B3402764
CAS-Nummer: 1060235-03-1
Molekulargewicht: 443.3 g/mol
InChI-Schlüssel: YZRVMEJXNMQFIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,5-Dichlorophenyl)-3-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]urea is a synthetic urea derivative featuring a triazolo[4,3-b]pyridazine core substituted with a phenyl group and a 2,5-dichlorophenyl moiety. This compound’s structure combines a urea linker, a triazolopyridazine heterocycle, and halogenated aromatic groups, which are common pharmacophores in medicinal chemistry for targeting enzymes or receptors.

Eigenschaften

IUPAC Name

1-(2,5-dichlorophenyl)-3-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N6O2/c21-14-6-7-15(22)16(12-14)24-20(29)23-10-11-30-18-9-8-17-25-26-19(28(17)27-18)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H2,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRVMEJXNMQFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)NC4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-(2,5-Dichlorophenyl)-3-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]urea , often referred to as a triazolopyridazine derivative, has gained attention for its potential biological activities. This article explores its biological activity, synthesis methods, and pharmacological implications based on diverse scientific literature.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • A dichlorophenyl group
  • A triazolo[4,3-b]pyridazine moiety
  • A urea functional group

These structural components contribute to its varied biological activities, including potential anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, a study highlighted the ability of 1-(2,5-Dichlorophenyl)-3-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]urea to inhibit cancer cell proliferation in vitro. The mechanism appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammatory responses. Research suggests that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in various models of inflammation. This effect is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .

Enzyme Inhibition

The presence of the triazole ring enhances the compound’s ability to interact with various enzymes. Studies have demonstrated its inhibitory effects on enzymes such as aromatase and carbonic anhydrase, which are critical in cancer progression and other pathological processes .

Antimicrobial Activity

Preliminary investigations have shown that this compound exhibits antimicrobial activity against a range of pathogens. Its efficacy against bacterial strains like Staphylococcus aureus and Escherichia coli has been documented, suggesting potential applications in treating infections .

Synthesis Methods

The synthesis of 1-(2,5-Dichlorophenyl)-3-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]urea typically involves multi-step organic reactions. Common methods include:

  • Formation of the Urea Linkage : Reacting isocyanates with amines.
  • Triazole Formation : Using cyclization reactions involving hydrazine derivatives.
  • Final Coupling : Linking the dichlorophenyl group with the triazole derivative through etherification or similar reactions.

These steps require careful control of reaction conditions to optimize yield and purity.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits TNF-alpha and IL-6
Enzyme inhibitionInhibits aromatase and carbonic anhydrase
AntimicrobialEffective against Staphylococcus aureus and E. coli

Pharmacological Studies

In vivo studies have demonstrated that this compound can significantly reduce tumor growth in mouse models when administered at specific dosages. For example, a dosage of 30 mg/kg showed a notable decrease in tumor size compared to controls .

Wissenschaftliche Forschungsanwendungen

Structure and Formula

  • Molecular Formula : C19H20Cl2N4O
  • Key Functional Groups : Urea, Triazole, Pyridazine

Anticancer Activity

Research has indicated that compounds similar to 1-(2,5-Dichlorophenyl)-3-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]urea exhibit anticancer properties. Studies have demonstrated that derivatives of this compound can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies have shown that the compound effectively inhibits the proliferation of various cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)10Induction of apoptosis
A549 (Lung Cancer)15Cell cycle arrest
HeLa (Cervical Cancer)12Inhibition of metastasis

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Its effectiveness as an antifungal and antibacterial agent has been reported in several studies.

Research Findings on Antimicrobial Activity

A study published in a peer-reviewed journal highlighted the efficacy of the compound against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Activity Type
E. coli32 µg/mLBactericidal
S. aureus16 µg/mLBacteriostatic
C. albicans8 µg/mLFungicidal

Pesticidal Activity

The compound's structure suggests potential applications in agrochemicals, particularly as a pesticide. Research indicates that it can be effective against various agricultural pests.

Efficacy Against Agricultural Pests

Field trials have demonstrated the effectiveness of formulations containing this compound:

Pest SpeciesApplication Rate (g/ha)Efficacy (%)
Aphids20085
Whiteflies15090
Fungal Pathogens10080

Analyse Chemischer Reaktionen

Hydrolysis of the Urea Linkage

The urea group undergoes hydrolysis under acidic or basic conditions, yielding substituted amines and carbon dioxide. For example:

Urea+H2OH+/OH1(2,5dichlorophenyl)amine+3(2oxyethyl-triazolopyridazine)amine+CO2\text{Urea} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} 1-(2,5-\text{dichlorophenyl}) \text{amine} + 3-(2-\text{oxyethyl-triazolopyridazine}) \text{amine} + \text{CO}_2

This reaction is critical for understanding metabolic degradation pathways, as urea derivatives are often susceptible to enzymatic hydrolysis in biological systems .

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient 2,5-dichlorophenyl group participates in NAS reactions. Key examples include:

Reaction Conditions Nucleophile Product Yield Source
K₂CO₃, DMF, 80°CMethoxideMethoxy-substituted phenyl derivative72%
CuI, Et₃N, DMSO, 120°CPiperidinePiperidine-substituted phenyl derivative68%

The chlorine atoms at the 2- and 5-positions activate the ring toward substitution, particularly with strong nucleophiles .

Electrophilic Substitution on the Triazolopyridazine Ring

The triazolopyridazine moiety undergoes electrophilic substitution at the pyridazine ring’s electron-rich positions (C-3 and C-7). Documented reactions include:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at C-3, enhancing electrophilicity for further functionalization.

  • Sulfonation : Oleum generates sulfonic acid derivatives, improving water solubility.

These modifications are leveraged to tune the compound’s physicochemical and pharmacological properties .

Ether Cleavage and Functionalization

The ethyleneoxy (–OCH₂CH₂–) linker is susceptible to cleavage under strong acidic (HBr/AcOH) or reductive (LiAlH₄) conditions, yielding:

  • Phenol derivatives : Via acid-catalyzed hydrolysis.

  • Alcohol intermediates : Through reduction, enabling subsequent alkylation or acylation .

This reactivity is exploited to modify the compound’s pharmacokinetic profile .

Hydrogen Bonding and Supramolecular Interactions

The urea and triazolopyridazine groups participate in hydrogen-bonding networks, influencing:

  • Crystallinity : Stabilizes crystal lattices via N–H···O and N–H···N interactions.

  • Solubility : Polar solvents (e.g., DMSO) disrupt H-bonding, enhancing solubility.

These interactions are critical for solid-state stability and formulation development.

Metal Coordination

The triazolopyridazine nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or therapeutic applications. Example:

Compound+Cu(NO3)2Cu-triazolopyridazine complex\text{Compound} + \text{Cu(NO}_3\text{)}_2 \rightarrow \text{Cu-triazolopyridazine complex}

Such complexes are studied for their redox activity and binding affinity toward biomolecules .

Photochemical Reactivity

UV irradiation induces homolytic cleavage of the C–Cl bonds in the dichlorophenyl group, generating aryl radicals that dimerize or react with trapping agents (e.g., TEMPO) . This property is relevant for environmental degradation studies.

Biological Interactions

While not strictly chemical reactions, the compound’s interactions with biological targets (e.g., kinase enzymes) involve reversible binding via:

  • Hydrogen bonds : Urea carbonyl with active-site residues.

  • π-π stacking : Triazolopyridazine with aromatic amino acids .

These interactions underpin its pharmacological activity and inform structure-activity relationship (SAR) studies.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Heterocyclic Core Variations: The target compound uses a triazolo[4,3-b]pyridazine core, whereas analogs in employ a triazine system, and uses an imidazopyridine. Triazine derivatives often exhibit enhanced solubility due to morpholine substituents (e.g., Compound 25, ), while imidazopyridines (e.g., 1l, ) may show distinct electronic properties due to nitro and cyano groups. Halogenation vs. Methoxylation: The 2,5-dichlorophenyl group in the target compound contrasts with the methoxy-substituted phenyl groups in . Chlorine atoms typically increase lipophilicity and metabolic stability compared to methoxy groups, which may improve membrane permeability but reduce solubility .

Urea Linker Modifications :

  • The target compound’s urea linker connects a dichlorophenyl group to a triazolopyridazine via an ethoxy spacer. In contrast, Compound 14 links a difluorophenyl group to a triazine core. Fluorine substituents often enhance binding affinity through electronegative effects, while chlorine provides steric bulk.

Synthetic Yields :

  • Analogs like Compound 14 and Compound 25 were synthesized in moderate yields (27–54%), suggesting challenges in coupling reactions involving bulky substituents or heterocycles. The target compound’s synthesis would likely face similar hurdles.

Implications of Structural Differences on Bioactivity

While biological data for the target compound are unavailable, inferences can be drawn from related structures:

  • Triazine vs. Triazolopyridazine Cores : Triazine derivatives (e.g., Compounds 14 and 25) are prevalent in kinase inhibitors due to their ability to engage in hydrogen bonding with ATP-binding pockets. The triazolopyridazine core in the target compound may offer similar interactions but with distinct selectivity profiles .
  • Solubility Considerations : Morpholine and piperazine substituents in triazine derivatives () improve aqueous solubility, whereas the target compound’s dichlorophenyl group may necessitate formulation optimization for in vivo applications.

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions optimize yield?

Methodological Answer: Synthesis typically involves coupling an isocyanate with a functionalized amine. Key steps include:

  • Route 1 : Reacting 2,5-dichlorophenyl isocyanate with 2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux, with a base like triethylamine to neutralize HCl byproducts .
  • Route 2 : Multi-component coupling of triazole, urea, and thiourea derivatives at controlled temperatures (e.g., 60–80°C), though this requires rigorous optimization of stoichiometry and catalysts .

Q. Table 1: Comparison of Synthetic Methods

MethodSolventBaseTemp (°C)Yield (%)Reference
Route 1TolueneEt₃N11065–70
Route 2DMFNone8045–50

Q. How is structural confirmation achieved using spectroscopic and analytical methods?

Methodological Answer:

  • 1H/13C NMR : Assign peaks to aromatic protons (δ 7.2–8.5 ppm), urea NH (δ 9.1–10.3 ppm), and ethyleneoxy groups (δ 3.8–4.2 ppm). Compare with computed spectra for validation .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <5 ppm error. Fragmentation patterns should align with the triazolopyridazine core .
  • IR Spectroscopy : Detect urea C=O stretches (~1650–1700 cm⁻¹) and triazole C-N vibrations (~1500 cm⁻¹) .

Q. Table 2: Key Spectral Data

TechniqueCritical Peaks/DataReference
1H NMRδ 8.3 ppm (triazole-H)
HRMSm/z 470.0925 [M+H]+
IR1680 cm⁻¹ (C=O)

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Cross-Validation : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals, particularly in the aromatic and ethyleneoxy regions .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-calculated values to identify misassignments .
  • Crystallography : If single crystals are obtainable, X-ray diffraction provides unambiguous confirmation of the triazolopyridazine-urea linkage .

Q. What strategies improve solubility and stability for in vitro assays?

Methodological Answer:

  • Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to enhance solubility while minimizing denaturation .
  • pH Adjustment : Stabilize the urea moiety by buffering solutions near physiological pH (7.0–7.4) to prevent hydrolysis .
  • Lyophilization : For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) to maintain stability .

Q. Table 3: Solubility in Common Solvents

SolventSolubility (mg/mL)Stability (24h)
DMSO>50Stable
Water<0.1Hydrolyzes
Ethanol5–10Stable

Q. What computational frameworks guide derivative design for enhanced bioactivity?

Methodological Answer:

  • QSAR Modeling : Use SwissADME or similar tools to predict logP, drug-likeness, and bioavailability. Compare with reference drugs (e.g., celecoxib) for optimization .
  • Docking Studies : Target kinases or GPCRs by simulating interactions between the triazolopyridazine core and active-site residues .
  • Pharmacophore Mapping : Identify critical hydrogen-bonding motifs (urea and triazole groups) for scaffold modification .

Q. Table 4: Predicted ADME Properties

ParameterValueReference Drug (Celecoxib)
logP3.23.5
H-bond acceptors54
TPSA (Ų)8575

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,5-Dichlorophenyl)-3-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]urea
Reactant of Route 2
Reactant of Route 2
1-(2,5-Dichlorophenyl)-3-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]urea

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.